3-Benzyloxy-2-methyl-benzoic acid
Overview
Description
3-Benzyloxy-2-methyl-benzoic acid is a chemical compound with the molecular formula C14H12O3 . It has an average mass of 228.243 Da and a monoisotopic mass of 228.078644 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a benzyloxy (benzyl alcohol) group and a carboxylic acid group attached . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
Benzylic compounds, such as this compound, are susceptible to oxidative degradation . This process is usually carried out by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .Scientific Research Applications
Synthesis and Photophysical Properties
A study by Sivakumar et al. (2010) focused on the synthesis of lanthanide 4-benzyloxy benzoates, derivatives of 4-benzyloxy benzoic acid, to examine their luminescent properties. The introduction of electron-releasing or electron-withdrawing substituents on these compounds significantly impacted their photoluminescence. Specifically, electron-releasing substituents enhanced the photoluminescence of Tb(3+) complexes, whereas electron-withdrawing groups decreased the luminescence efficiency due to energy dissipation via specific transitions. This research highlights the intricate balance between molecular structure and photophysical properties in material science applications (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Formation of Coordination Polymers
Another investigation by Sivakumar et al. (2011) reported on lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates. The research demonstrated the formation of infinite one-dimensional coordination polymers with interesting photophysical properties. Such structures held together by intermolecular hydrogen-bonding interactions are pivotal in the development of new materials with specific optical attributes (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Advancements in Liquid-Crystalline Phase Materials
Percec et al. (1998) synthesized self-assembling monodendrons based on 3,4,5-trihydroxybenzoate, forming supramolecular dendrimers. These dendrimers transitioned from cylindrical to nearly spherical shapes upon increasing the generation number, leading to the development of novel cubic liquid-crystalline phases. Such advancements are essential in the field of material science, particularly for applications requiring controlled molecular shapes and structures (Percec, Cho, Mosier, Ungar, & Yeardley, 1998).
Mechanism of Action
Target of Action
Benzylic compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds generally undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the conversion of the boron moiety into a broad range of functional groups .
Pharmacokinetics
The stability of the compound can be influenced by the presence of a boronic ester moiety .
Result of Action
The reactions it undergoes at the benzylic position can lead to various changes in its structure, potentially influencing its biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Benzyloxy-2-methyl-benzoic acid. For instance, the stability of boronic esters, such as those in this compound, can be affected by air and moisture . Additionally, the compound’s reactivity may be influenced by the pH and temperature of its environment .
Biochemical Analysis
Biochemical Properties
3-Benzyloxy-2-methyl-benzoic acid can participate in various biochemical reactions . It can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules. It can participate in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .
Properties
IUPAC Name |
2-methyl-3-phenylmethoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-13(15(16)17)8-5-9-14(11)18-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDKUZUJUNYCBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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